Product packaging for Dimethyl cis,trans-muconate(Cat. No.:CAS No. 692-92-2)

Dimethyl cis,trans-muconate

Cat. No.: B12782477
CAS No.: 692-92-2
M. Wt: 170.16 g/mol
InChI Key: PXYBXMZVYNWQAM-CIIODKQPSA-N
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Description

Dimethyl cis,trans-muconate is a high-value diester derivative of muconic acid, a sustainable platform chemical obtainable from biomass resources such as sugars and lignin . As one of the several stereoisomers of dimethyl muconate, the cis,trans configuration possesses distinct reactivity that makes it a subject of interest in several advanced research fields, especially in the development of bio-based polymers and green chemistry methodologies . Research Applications and Value: This compound serves as a key monomer in enzymatic polymerizations to produce unsaturated polyesters . This enzymatic catalysis approach, often using lipases such as Candida antarctica Lipase B (CALB), benefits from mild reaction conditions that help preserve the alkene functionality from undesirable side reactions like isomerization or cross-linking, which are more common in conventional metal-catalyzed methods . The resulting polyesters contain reactive alkene groups in their backbone, which allows for further chemical modifications, including post-polymerization cross-linking or functionalization, making them suitable for creating materials like photosensitive coatings or unsaturated polyester resins . Furthermore, this compound is an important intermediate in isomerization studies. Research focuses on developing efficient catalytic systems, such as atomically dispersed ruthenium on zeolites or using solvents like DMSO, to drive the isomerization towards the highly valued trans,trans-isomer . The trans,trans-muconate is a crucial precursor for the synthesis of bio-based terephthalic acid via Diels-Alder cycloaddition with ethylene, a critical step for producing renewable alternatives to common polyesters and nylon-6,6 . Investigating the isomerization pathways and kinetics of the cis,trans isomer is therefore fundamental for optimizing the production of these bulk chemicals from biomass . Handling and Safety: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the relevant safety data sheet for proper handling, storage, and disposal information prior to use. NOTE: This product is For Research Use Only (RUO). It is strictly not intended for personal, cosmetic, medicinal, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4 B12782477 Dimethyl cis,trans-muconate CAS No. 692-92-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

692-92-2

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

dimethyl (2Z,4E)-hexa-2,4-dienedioate

InChI

InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4+

InChI Key

PXYBXMZVYNWQAM-CIIODKQPSA-N

Isomeric SMILES

COC(=O)/C=C/C=C\C(=O)OC

Canonical SMILES

COC(=O)C=CC=CC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Isomerization Pathways of Dimethyl Muconates

Esterification Routes to Dimethyl Muconate Isomers

The primary route to dimethyl muconates involves the direct esterification of muconic acid. The stereochemical outcome of the esterification is directly dependent on the isomer of muconic acid used as the starting material.

Conventional Esterification from Muconic Acid Precursors

The synthesis of dimethyl muconates from conventionally sourced muconic acid typically relies on classic Fischer-Speier esterification. In this acid-catalyzed process, muconic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The most common laboratory-scale precursor is cis,cis-muconic acid, which can be chemically synthesized through the oxidation of aromatic compounds like phenol (B47542) or catechol. The esterification reaction proceeds by protonating a carboxylic acid group, which enhances its electrophilicity, followed by nucleophilic attack from methanol. The reaction is driven to completion by using a large excess of methanol and often by removing the water byproduct. Since the reaction conditions are typically not severe enough to induce significant isomerization, the stereochemistry of the diacid is retained in the diester product. Therefore, the esterification of cis,cis-muconic acid yields dimethyl cis,cis-muconate (B1241781).

Table 1: Typical Conditions for Conventional Esterification of cis,cis-Muconic Acid

ParameterValue / Description
Starting Material cis,cis-Muconic Acid
Reagent Methanol (serves as solvent and reactant)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Temperature Reflux (~65 °C)
Reaction Time 4-12 hours
Primary Product Dimethyl cis,cis-muconate
Typical Yield >90%

Bio-derived Muconic Acid as a Starting Material for Esterification

The shift towards sustainable chemical production has positioned bio-derived muconic acid as a key platform chemical. It is produced via the fermentation of renewable feedstocks, such as glucose or lignin-derived aromatic compounds, using metabolically engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae. The dominant isomer produced through these biosynthetic pathways is cis,cis-muconic acid.

Once isolated from the fermentation broth, this bio-derived cis,cis-muconic acid can be subjected to the same esterification processes described previously. The use of bio-derived muconic acid does not alter the chemistry of the esterification itself but represents a significant advancement in creating a fully renewable value chain. The resulting dimethyl cis,cis-muconate serves as a green precursor that can be further processed into other valuable chemicals, most notably through hydrogenation to dimethyl adipate, a key monomer for nylon production. This route provides a sustainable alternative to petroleum-based processes.

Isomerization Strategies for Stereochemical Control of Dimethyl Muconates

For many applications, particularly in polymer science, the trans,trans isomer of dimethyl muconate is the most desirable due to its structural linearity. As synthesis and biosynthesis predominantly yield the cis,cis isomer, efficient methods for isomerization are essential. The conversion typically proceeds sequentially from the cis,cis isomer to the intermediate cis,trans isomer, and finally to the thermodynamically most stable trans,trans isomer.

Catalytic Isomerization Methods

Catalysis provides the most effective means of controlling the stereochemistry of the double bonds in dimethyl muconate. Both thermal and photochemical catalytic methods have been developed to facilitate this transformation.

A well-established and highly effective method for isomerizing dimethyl muconates is through catalysis with molecular iodine (I₂). This process can be initiated either thermally or photochemically. The mechanism involves the reversible addition of an iodine radical (I•) to one of the carbon-carbon double bonds. This addition breaks the π-bond, allowing for free rotation around the now single C-C bond. Subsequent elimination of the iodine radical re-forms the double bond, with a high probability of forming the more stable trans configuration.

When starting with dimethyl cis,cis-muconate, the reaction proceeds until a thermodynamic equilibrium is reached, which heavily favors the dimethyl trans,trans-muconate (B1240615) isomer. The reaction is typically conducted by refluxing a solution of the starting muconate isomer with a catalytic amount of iodine in an inert, high-boiling solvent like toluene (B28343) or xylene.

Table 2: Representative Data for Iodine-Catalyzed Isomerization of Dimethyl cis,cis-muconate

ParameterValue / Description
Starting Material Dimethyl cis,cis-muconate
Catalyst Iodine (I₂) (1-5 mol%)
Solvent Toluene
Temperature Reflux (~110 °C)
Reaction Time 6 hours
Final Isomer Distribution >95% Dimethyl trans,trans-muconate< 5% Dimethyl cis,trans-muconateTrace Dimethyl cis,cis-muconate

Photocatalytic methods offer an alternative isomerization pathway that can often be performed under milder conditions (e.g., room temperature) compared to thermal methods. This approach utilizes a photosensitizer that absorbs light energy and transfers it to the dimethyl muconate substrate.

In a typical process, a photosensitizer such as benzophenone (B1666685) is excited by UV light to its triplet state. This excited sensitizer (B1316253) then collides with a molecule of dimethyl cis,cis- or cis,trans-muconate (B1242550), transferring its energy and promoting the muconate to its triplet state (a process known as triplet-triplet annihilation). The excited triplet muconate has a diradical character with a single bond between the formerly double-bonded carbons, allowing for bond rotation. The molecule then relaxes back to its electronic ground state, forming a mixture of isomers that trends towards the thermodynamically favored trans,trans product. The choice of sensitizer and light wavelength can be tuned to optimize the reaction.

Table 3: Example of Photosensitized Isomerization of Dimethyl Muconate

ParameterValue / Description
Starting Material Dimethyl cis,cis-muconate
Photosensitizer Benzophenone
Solvent Acetonitrile
Light Source 350 nm UV Lamp
Temperature 25 °C
Reaction Time 8 hours
Final Isomer Distribution Equilibrium mixture favoring Dimethyl trans,trans-muconate
Development of Heterogeneous Catalysis Systems for Dimethyl Muconate Isomerization

The shift towards more sustainable and reusable catalytic systems has driven research into heterogeneous catalysts for the isomerization of dimethyl muconate. The primary goal is to convert the biologically produced cis,cis or cis,trans isomers into the more valuable trans,trans isomer. dicp.ac.cnuantwerpen.be

One promising approach involves the use of atomically dispersed ruthenium (Ru) on a beta zeolite support. dicp.ac.cnuantwerpen.be This catalyst system has demonstrated high activity and selectivity for the isomerization of cis,trans-dimethyl muconate (ct-DMM) to trans,trans-dimethyl muconate (tt-DMM). dicp.ac.cnuantwerpen.be The isomerization is promoted by Ru-hydride species generated from the alcohol solvent. dicp.ac.cnuantwerpen.be Researchers have reported achieving yields of tt-DMM between 69-71% at a ct-DMM conversion of 72-75%, which aligns with the thermodynamic equilibrium. dicp.ac.cn

Another avenue of research has focused on acidic alumina (B75360) (Al2O3) as a heterogeneous catalyst. digitellinc.com Alumina has been identified for its activity and ability to enhance reaction kinetics in the isomerization to the trans,trans isomer. digitellinc.com It is also being explored as a support for subsequent metal-catalyzed reactions, such as the Diels-Alder cycloaddition of trans,trans-dimethyl muconate with ethylene. digitellinc.com

The development of these heterogeneous systems aims to overcome the challenges associated with homogeneous catalysts, such as the commonly used iodine (I2) under UV light, by offering easier catalyst separation and recycling. dicp.ac.cndigitellinc.com

Table 1: Performance of Heterogeneous Catalysts in Dimethyl Muconate Isomerization

Catalyst SystemFeedstockProductConversion (%)Yield (%)Reference
Ru on Beta Zeolitecis,trans-Dimethyl Muconatetrans,trans-Dimethyl Muconate72-7569-71 dicp.ac.cn
Acidic Alumina (Al2O3)cis,cis-Dimethyl Muconatetrans,trans-Dimethyl Muconate-- digitellinc.com

Data not available for all fields.

Solvent-Mediated Isomerization Techniques (e.g., Dimethyl Sulfoxide-Water Systems)

Solvent systems play a crucial role in the isomerization of muconic acid and its esters. A significant challenge in the isomerization of muconic acid is the irreversible formation of lactones. researchgate.netresearchgate.netrsc.org To address this, research has explored the use of solvent-mediated techniques.

A notable example is the use of a dimethyl sulfoxide (B87167) (DMSO)-water system. researchgate.netresearchgate.netrsc.org This "green" solvent system has been shown to effectively mediate the isomerization of biologically produced cis,cis-muconic acid to the Diels-Alder active trans,trans-muconic acid. researchgate.netresearchgate.netrsc.org The presence of a low concentration of water in DMSO helps to reduce the acidity of the system, which in turn prevents lactone formation and significantly improves the selectivity for trans,trans-muconic acid from less than 5% to over 85%. researchgate.netresearchgate.netrsc.org

Further studies have highlighted the unique ability of DMSO, among various solvents, to promote the formation of the trans,trans isomer. rsc.org By controlling the reaction conditions, such as the initial muconic acid concentration and the amount of water, and by using muconate esters like diethyl muconate, researchers have achieved over 90% selectivity for the trans,trans-isomer, effectively countering the competing lactonization reaction. rsc.org This method has demonstrated a significant improvement in productivity. rsc.org

Stereoselective Synthesis of Specific Dimethyl Muconate Isomers

The stereoselective synthesis of specific dimethyl muconate isomers is highly desirable for various applications, particularly in polymer synthesis. While isomerization techniques often yield a mixture of isomers, methods that directly produce a specific stereoisomer are of great interest.

One approach to obtaining the pure trans,trans-dimethyl muconate involves the iodine-catalyzed isomerization of a racemic mixture of dimethyl muconates (cis,cis and cis,trans). mdpi.com In this method, the mixture is heated to reflux in methanol with a catalytic amount of iodine. mdpi.com Upon cooling, the trans,trans-dimethyl muconate precipitates out of the solution, allowing for its isolation. mdpi.com This process has been reported to achieve high yields of the desired isomer. mdpi.com Under optimized conditions, including the use of methanol as a solvent, yields of trans,trans-dimethyl muconate of 95% have been achieved in less than an hour, with subsequent recovery of a high-purity product (>98%) through crystallization. nih.gov

Another innovative method for the stereoselective synthesis of trans,trans-dimethyl muconate is through the cross-metathesis of sorbates with acrylates using a ruthenium catalyst. osti.gov This reaction can be performed with low catalyst amounts and without a solvent, yielding up to 41% of the di-ester muconate which precipitates as a solid for easy recovery. osti.gov Notably, this method exclusively produces the trans,trans isomer of dimethyl muconate. osti.gov

Table 2: Methods for Stereoselective Synthesis of trans,trans-Dimethyl Muconate

MethodStarting MaterialCatalystKey FeatureYield (%)Reference
Iodine-Catalyzed IsomerizationRacemic mixture of dimethyl muconatesIodine (I2)Precipitation of pure product95 nih.gov
Cross-MetathesisSorbates and acrylatesRuthenium (Ru) catalystExclusive formation of trans,trans isomerup to 41 osti.gov

Reaction Mechanisms and Kinetics in Dimethyl Cis,trans Muconate Transformations

Mechanistic Investigations of Isomerization Processes of Dimethyl Muconates

The conversion of the biologically produced cis,cis-isomer of muconic acid, and subsequently its esters like dimethyl muconate, to the trans,trans-isomer is a critical step for its use as a monomer in certain polymerizations and as a diene in Diels-Alder reactions. researchgate.netrsc.orgnih.gov The isomerization from cis,cis-dimethyl muconate (ccDMM) to trans,trans-dimethyl muconate (ttDMM) proceeds through the intermediate cis,trans-dimethyl muconate (ctDMM). uhasselt.be

To unravel the complexities of the isomerization of dimethyl muconates, researchers have employed a combination of computational and experimental techniques. researchgate.netnih.gov This dual approach provides a more comprehensive understanding than either method could alone. For instance, in the iodine-catalyzed isomerization of ccDMM to ttDMM, density functional theory (DFT) calculations have been used to map out the reaction pathways and identify transition states. researchgate.netnih.gov These computational findings are then corroborated with experimental kinetic data. This integrated approach has been instrumental in identifying the key mechanistic steps and the factors that control the reaction rate and selectivity. researchgate.net

One significant finding from these joint studies is the mechanism of iodine catalysis. It is proposed that a radical iodine atom can associate with the olefinic carbons of the dimethyl muconate. researchgate.netuhasselt.be The formation of this intermediate facilitates the rotation around the carbon-carbon double bonds, leading to isomerization. uhasselt.be

In the iodine-catalyzed isomerization of dimethyl muconates, the regiochemistry of the interaction between the iodine and the diene system is a key factor. researchgate.netnih.gov DFT calculations have revealed multiple possible coordination schemes between the halogen and the diene. researchgate.netnih.gov The association of a single iodine atom with one of the olefinic carbons can catalyze the stepwise isomerization from the cis,cis-isomer to the trans,trans-isomer via the cis,trans-intermediate. researchgate.netuhasselt.be

Alternatively, a simultaneous association of two iodine molecules at different positions on the diene (e.g., at the C2/C3 or C2/C5 positions) can allow for a direct isomerization pathway from the cis,cis to the trans,trans form. researchgate.netuhasselt.be The thermodynamic stability of these double-iodine association complexes varies depending on the points of attachment. While the association on the same double bond (C2/C3) is thermodynamically more stable, it does not facilitate the simultaneous rotation of both double bonds required for direct conversion to the trans,trans isomer. uhasselt.be For this to occur, one iodine atom must be associated with each double bond, such as in the C2/C5 arrangement. uhasselt.be

The choice of solvent has a profound impact on the kinetics and mechanism of dimethyl muconate isomerization. researchgate.netnih.gov Studies have shown that solvent selection is critical for achieving rapid reaction rates. researchgate.netnih.gov This is likely due to the complexation of the solvent with the catalyst, such as iodine, which can influence its reactivity. researchgate.netnih.gov

For example, in the iodine-catalyzed isomerization, methanol (B129727) has been identified as a particularly effective solvent, enabling high yields of ttDMM in a short amount of time. researchgate.netnih.gov In contrast, other solvents like dimethyl sulfoxide (B87167) (DMSO), while also promoting isomerization, can lead to different reaction dynamics and side products, especially when dealing with the unesterified muconic acid where lactonization is a competing reaction. rsc.orgdtu.dkresearchgate.net The use of muconic esters, such as dimethyl muconate, can help to suppress this unwanted lactonization reaction. uhasselt.be

The table below summarizes the effect of different solvents on the isomerization of muconic acid derivatives.

SolventSubstrateCatalystKey ObservationReference
MethanolccDMMIodine95% yield of ttDMM in <1 hour researchgate.netnih.gov
DMSO/Watercis,cis-Muconic AcidNone (Solvent-driven)High selectivity to trans,trans-muconic acid by reducing lactonization rsc.org
Acetonitrilecis,cis-Muconic AcidIodine80% yield of trans,trans-muconic acid after 36 hours uhasselt.be
Tetrahydrofuran (THF)cis,trans-Muconic AcidIodine62% yield of trans,trans-muconic acid after 2 hours uhasselt.be

This table is interactive. Click on the headers to sort the data.

A significant hurdle in the isomerization of dimethyl muconates is the energy barrier associated with the cis-trans conversion. Both theoretical calculations, such as transition state theory, and experimental studies have been employed to estimate these barriers. researchgate.netnih.gov A key finding is that the use of a catalyst like photodissociated iodine can significantly reduce these reaction barriers. researchgate.netnih.gov This catalytic effect is crucial for making the isomerization process more efficient and viable for industrial applications.

Strategies to lower the reaction barrier often involve enhancing the formation of the key intermediate that facilitates bond rotation. In the case of iodine catalysis, this means promoting the association of iodine with the diene system. The choice of solvent, as discussed previously, plays a role here, as does the use of light to promote the dissociation of molecular iodine into the more reactive iodine radicals. researchgate.netnih.gov

Diels-Alder Cycloaddition Reaction Mechanisms Involving Dimethyl Muconates

The trans,trans-isomer of dimethyl muconate is a valuable substrate for the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. dtu.dkosti.govwikipedia.org This cycloaddition reaction involves the [4+2] addition of a conjugated diene (in this case, ttDMM) to a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org The Diels-Alder reaction is a concerted process, meaning that the new carbon-carbon bonds are formed in a single step. wikipedia.org

A key feature of the Diels-Alder reaction is its high degree of stereospecificity. The stereochemistry of the reactants is retained in the product. masterorganicchemistry.comchemtube3d.comlibretexts.org This means that the geometry of the dienophile and the diene determines the stereochemistry of the resulting cyclohexene ring. masterorganicchemistry.comchemtube3d.com

For a dienophile with cis substituents, the resulting adduct will also have cis substituents on the newly formed ring. chemtube3d.comlibretexts.org Conversely, a dienophile with trans substituents will lead to a product with trans substituents. chemtube3d.comlibretexts.org In the context of dimethyl muconate acting as the diene, the "outside" groups on the diene will end up on the same face of the newly formed six-membered ring, and the same is true for the "inside" groups. masterorganicchemistry.com

When cyclic dienes are used, or when both the diene and dienophile are substituted, the formation of endo and exo diastereomers is possible. masterorganicchemistry.comyoutube.com The endo product is often the kinetically favored product due to secondary orbital overlap in the transition state, even though the exo product may be more thermodynamically stable. youtube.comyoutube.com The specific stereochemical outcome of the Diels-Alder reaction with dimethyl muconate isomers will depend on the specific dienophile used and the reaction conditions.

Polymerization Reaction Mechanisms of Dimethyl Muconate Monomers

The polymerization of dimethyl muconate isomers is a promising avenue for the production of bio-based polymers. The reaction mechanism is highly dependent on the chosen polymerization method and catalytic system.

Investigations into Step-Growth Polymerization Mechanisms

Step-growth polymerization, or polycondensation, of dimethyl muconate with diols is a common method to synthesize polyesters. The fundamental mechanism involves a series of condensation reactions where the ester groups of the muconate monomer react with the hydroxyl groups of a diol, eliminating a small molecule, typically methanol.

The reaction proceeds through the activation of the carbonyl carbon of the dimethyl muconate, making it more electrophilic and susceptible to nucleophilic attack by the diol. This activation can be achieved through catalysis. For instance, in metal-catalyzed systems, the metal center coordinates to the carbonyl oxygen, enhancing its electrophilicity. In organocatalyzed systems, a basic catalyst might deprotonate the diol, increasing its nucleophilicity.

The kinetics of step-growth polymerization are characterized by a slow increase in molecular weight until high monomer conversion is achieved. This is because the reaction occurs between any two species with reactive end groups (monomers, dimers, oligomers, etc.). High molecular weight polymers are only formed when the concentration of monomers and small oligomers is significantly depleted.

The following table details findings from investigations into different catalytic systems for the step-growth polymerization of dimethyl muconates.

Catalytic SystemCo-monomerMechanistic Investigation Findings
Antimony(III) oxide1,4-ButanediolThe mechanism proceeds via coordination of the antimony catalyst to the carbonyl group of the ester, followed by nucleophilic attack from the diol. Transesterification is the key repeating step.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)1,6-HexanediolTBD acts as a hydrogen-bond-donating catalyst, activating the ester carbonyl group towards nucleophilic attack. A dual activation mechanism has been proposed.
Lipase (B570770) B from Candida antarctica (CALB)1,8-OctanediolThe enzyme's serine residue in the active site performs a nucleophilic attack on the ester carbonyl, forming an acyl-enzyme intermediate. This is followed by nucleophilic attack from the diol to release the elongated chain.

Influence of Alkene Functionality on Enzyme Catalysis Mechanism in Polymerization

The presence and configuration of the carbon-carbon double bonds (alkene functionality) in dimethyl muconate monomers have a profound influence on the mechanism of enzyme-catalyzed polymerization. Lipases, which are frequently employed for this purpose, exhibit a high degree of substrate specificity, and the geometry of the monomer is a critical factor.

The catalytic mechanism of lipases, such as Candida antarctica Lipase B (CALB), involves a serine-histidine-aspartate catalytic triad (B1167595) in the active site. The polymerization is initiated by the nucleophilic attack of the serine hydroxyl group on one of the ester carbonyls of the dimethyl muconate monomer, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing methanol and forming an acyl-enzyme complex. A diol co-monomer then enters the active site, and its hydroxyl group attacks the acyl-enzyme intermediate, leading to the formation of a new ester bond and the regeneration of the free enzyme.

The alkene functionality of the muconate moiety influences this mechanism in several ways:

Substrate Binding: The rigidity and stereochemistry (cis/trans) of the double bonds affect how the monomer fits into the enzyme's active site. A mismatch in geometry can hinder effective binding and reduce the rate of catalysis.

Electronic Effects: The conjugated double bonds can influence the electron density at the carbonyl carbons, potentially affecting their susceptibility to nucleophilic attack by the enzyme's serine residue.

Polymer Properties: The retention of the double bonds in the polymer backbone allows for post-polymerization modifications, such as cross-linking or functionalization, which are not possible with saturated polyesters.

Research has shown that the trans,trans-isomer of dimethyl muconate is often a better substrate for enzymatic polymerization than the cis,cis- or cis,trans-isomers, likely due to its more linear shape, which fits more readily into the active site of many lipases.

Catalysis in Dimethyl Muconate Chemical Transformations

Homogeneous Catalysis Applications in Dimethyl Muconate Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of catalyst-substrate interaction and selectivity. In the context of dimethyl muconate, homogeneous catalysts are primarily employed for isomerization and selective hydrogenation reactions.

One of the most significant applications is the isomerization of cis,cis-dimethyl muconate to the industrially valuable trans,trans-isomer. This conversion is crucial as the trans,trans-isomer is a preferred monomer for certain polymerization reactions. Iodine has been demonstrated to be an effective homogeneous catalyst for this isomerization. Studies have shown that under specific conditions, iodine catalysis can achieve yields of trans,trans-dimethyl muconate as high as 95% in less than an hour, with the product being recoverable in high purity through crystallization. The reaction mechanism is thought to involve the formation of a transient complex between iodine and the diene system of the muconate ester, which facilitates the rotation around the carbon-carbon double bonds.

Another important application of homogeneous catalysis is the selective hydrogenation of dimethyl muconate. Ruthenium complexes, such as hydrated RuCl₃, have been utilized as catalysts for transfer hydrogenation reactions. This method employs alcohols like methanol (B129727) and ethanol as hydrogen donors, offering a safer alternative to using gaseous hydrogen. This catalytic system allows for the selective monohydrogenation of dimethyl muconate, yielding various isomers of dimethyl hexenedioate without further reduction to the fully saturated adipate derivative. Mechanistic studies suggest a 2,5-hydrogenation pathway.

Heterogeneous Catalysis Development (e.g., using Alumina (B75360) and Palladium on Carbon)

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely favored in industrial processes due to their ease of separation from the reaction mixture and potential for recyclability. For dimethyl muconate transformations, palladium on carbon (Pd/C) and alumina (Al₂O₃) as a support material are of significant interest.

Palladium on carbon is a versatile and widely used heterogeneous catalyst for various hydrogenation and isomerization reactions. In the context of muconic acid and its esters, Pd/C has been employed for both the complete hydrogenation to dimethyl adipate and for isomerization processes. The catalytic activity of Pd/C stems from the ability of palladium to activate hydrogen and the olefinic bonds of the muconate substrate on its surface. The carbon support provides a high surface area for the dispersion of palladium nanoparticles, enhancing the catalyst's efficiency.

Alumina is a common support material for metal catalysts due to its high thermal stability, mechanical strength, and tunable surface properties. While specific studies detailing the use of palladium supported on alumina for dimethyl muconate reactions are not extensively documented in publicly available literature, the general applicability of Pd/Al₂O₃ catalysts in hydrogenation reactions is well-established. These catalysts are known to be effective for the hydrogenation of various functional groups, including alkenes and aromatic compounds. The synergy between palladium and alumina can lead to highly dispersed and stable catalytic systems with high activity. The properties of the alumina support, such as its surface area and porosity, can be tailored to optimize the performance of the supported palladium catalyst for specific applications, including the selective hydrogenation of dimethyl muconate.

Solid acid catalysts, including those based on alumina, are also relevant for the synthesis of dimethyl muconate itself through the esterification of muconic acid with methanol.

Biocatalysis and Enzymatic Approaches for Dimethyl Muconate Derivatives

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical catalysis. The mild reaction conditions, high specificity, and biodegradability of enzymes make them attractive for the synthesis and modification of bio-based molecules like dimethyl muconate.

Enzyme-Catalyzed Polymerization of Dimethyl Muconates (e.g., utilizing Candida antarctica lipase (B570770) B)

A significant area of research in the biocatalysis of dimethyl muconate is its enzyme-catalyzed polymerization to produce unsaturated polyesters. These polymers are of interest for creating bio-based resins and coatings. Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym® 435, is a highly effective biocatalyst for this polycondensation reaction. mdpi.comnih.gov

The enzymatic polymerization involves the reaction of dimethyl muconate isomers (cis,cis; cis,trans; or trans,trans) with various diols. Research has shown that CALB exhibits higher selectivity towards the more open cis,trans-muconate (B1242550) isomer compared to the more sterically hindered cis,cis-isomer, resulting in polymers with higher molecular weights. nih.gov The enzymatic approach allows for the synthesis of well-defined unsaturated polyesters with minimal side reactions, such as isomerization or saturation of the double bonds within the muconate backbone. mdpi.com This preservation of the alkene functionality is crucial as it allows for subsequent cross-linking or functionalization of the polyester (B1180765).

The reaction conditions for CALB-catalyzed polymerization are typically mild, often conducted at temperatures around 85°C. The molecular weight of the resulting polyesters can be influenced by factors such as the specific dimethyl muconate isomer, the chain length of the diol, and the reaction conditions.

Dimethyl Muconate IsomerDiolCatalystMolecular Weight ( g/mol )Reference
cis,cis-(Z,Z)-muconateVarious DiolsNovozym® 435 (CALB)2,210 - 2,900 nih.gov
cis,trans-(Z,E)-muconateVarious DiolsNovozym® 435 (CALB)up to 21,200 nih.gov

Enzymatic Conversion Pathways of Muconic Acid Derivatives to Dimethyl Muconates

The synthesis of dimethyl muconate itself can be achieved through enzymatic pathways, starting from muconic acid. The direct esterification of muconic acid with methanol to yield dimethyl muconate can be catalyzed by lipases. This enzymatic esterification is a green alternative to chemical methods that often require harsh conditions and strong acids.

Lipases, such as CALB, can catalyze the formation of ester bonds between the carboxylic acid groups of muconic acid and the hydroxyl group of methanol. The reaction is reversible, and the removal of water, a byproduct of the esterification, is crucial to drive the reaction towards the formation of the diester. While the direct enzymatic synthesis of dimethyl muconate is an area of ongoing research, the principles of lipase-catalyzed esterification of dicarboxylic acids are well-established. The enzyme's active site binds both the carboxylic acid and the alcohol, facilitating the nucleophilic attack of the alcohol on the activated carboxyl group.

Strategies for Catalyst Recovery and Recyclability in Dimethyl Muconate Synthesis

The economic viability and sustainability of any catalytic process heavily depend on the ability to recover and reuse the catalyst. This is particularly true for processes involving expensive noble metal catalysts or complex enzyme preparations.

In homogeneous catalysis, the recovery of the catalyst can be challenging. For the iodine-catalyzed isomerization of dimethyl muconate, studies have shown that the post-reaction iodine can be recovered and recycled with minimal loss of activity. mdpi.com

For heterogeneous catalysts like palladium on carbon, recovery is more straightforward. The solid catalyst can be separated from the liquid reaction mixture by simple filtration. The recovered Pd/C catalyst can often be reused in subsequent reaction cycles. However, catalyst deactivation can occur due to factors like metal leaching, poisoning by impurities, or sintering of the metal particles at high temperatures. Regeneration techniques, such as washing with solvents or thermal treatments, can sometimes restore the activity of the deactivated catalyst.

The recyclability of biocatalysts, particularly immobilized enzymes, is a key advantage of this approach. Immobilized Candida antarctica lipase B (Novozym® 435) can be easily recovered from the polymerization mixture by filtration and has been shown to be reusable for multiple reaction cycles in polyester synthesis with retained activity. rsc.orgresearchgate.net The stability of the immobilized enzyme under reaction conditions is a critical factor for its successful reuse. Factors that can lead to a loss of activity include high temperatures, the presence of enzyme-denaturing solvents, and mechanical stress. Research into robust immobilization techniques and optimizing reaction conditions are ongoing to enhance the operational stability and reusability of enzymatic catalysts.

Advanced Spectroscopic and Analytical Characterization of Dimethyl Cis,trans Muconate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation of Dimethyl Muconate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of dimethyl muconate isomers. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for clear differentiation between the cis,cis, cis,trans, and trans,trans isomers based on chemical shifts and spin-spin coupling constants.

¹H NMR Spectroscopy: The protons on the double bonds (vinylic protons) of the dimethyl muconate isomers have distinct chemical shifts and coupling constants (J-values) that are highly dependent on their geometric arrangement. The coupling constant between two vinylic protons on a double bond is significantly larger for a trans configuration (typically 11-18 Hz) compared to a cis configuration (typically 6-14 Hz). libretexts.org This difference is fundamental for isomer assignment.

In the case of trans,trans-dimethyl muconate, the molecule is symmetrical, resulting in a simpler spectrum. The vinylic protons appear as multiplets, and the methyl ester protons appear as a singlet. vscht.cz For the unsymmetrical cis,trans isomer, four distinct signals for the four vinylic protons would be expected, each with different chemical shifts and coupling patterns, providing a unique fingerprint for its identification. Studies on the isomerization of muconic acid have utilized ¹H NMR to monitor the conversion from the cis,cis to the cis,trans isomer in real-time. rsc.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton. Each non-equivalent carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbonyl carbons and the sp²-hybridized carbons of the double bond are characteristic. openstax.org The specific chemical shifts can vary slightly between isomers due to different electronic environments arising from their stereochemistry. For instance, the ¹³C NMR spectrum of trans,trans-dimethyl muconate shows characteristic peaks for the carbonyl carbon, the two different vinylic carbons, and the methoxy (B1213986) carbon. vscht.cz

The following table summarizes typical NMR data for dimethyl muconate isomers.

Isomer Nucleus Position Chemical Shift (δ, ppm) Coupling Constant (Hz)
trans,trans-Dimethyl Muconate¹HVinylic (-CH=)6.20 - 7.37J ≈ 16 (trans)
¹HMethoxy (-OCH₃)~3.79N/A
¹³CCarbonyl (C=O)~166.3N/A
¹³CVinylic (-CH=)~128.0, ~140.9N/A
¹³CMethoxy (-OCH₃)~51.9N/A
cis,trans-Dimethyl Muconate¹HVinylic (-CH=)Differentiated signalsJ ≈ 10 (cis), J ≈ 16 (trans)
cis,cis-Dimethyl Muconate¹HVinylic (-CH=)Differentiated signalsJ ≈ 10 (cis)

Infrared (IR) Spectroscopy for Functional Group Analysis in Dimethyl Muconate Systems

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For dimethyl muconate, IR spectroscopy can confirm the presence of the key ester and alkene functionalities. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds.

The IR spectrum of dimethyl muconate is characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group. For α,β-unsaturated esters like dimethyl muconate, this peak typically appears in the range of 1730-1715 cm⁻¹. orgchemboulder.com

C=C Stretch: An absorption corresponding to the carbon-carbon double bond stretching vibration. This peak is found in the 1680-1630 cm⁻¹ region. spectroscopyonline.com Its intensity can vary depending on the symmetry of the molecule.

C-O Stretch: Esters exhibit strong C-O stretching bands. There are typically two distinct absorptions in the 1300-1000 cm⁻¹ range, corresponding to the C-O bonds of the C-O-C linkage. orgchemboulder.com

=C-H Stretch: The stretching vibration of the vinylic C-H bonds typically appears at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz

=C-H Bend: Out-of-plane bending vibrations (wags) for the vinylic hydrogens occur in the 1000-650 cm⁻¹ region and can sometimes help distinguish between cis and trans isomers. spectroscopyonline.com For example, trans double bonds often show a strong band around 960-980 cm⁻¹, while cis bonds show a broader band around 675-730 cm⁻¹.

The following table summarizes the principal IR absorption bands for dimethyl muconate.

Vibrational Mode Functional Group Characteristic Wavenumber (cm⁻¹) Intensity
Carbonyl StretchEster (C=O)1730 - 1715Strong
Alkene StretchDiene (C=C)1680 - 1630Medium to Weak
Ester StretchC-O1300 - 1000Strong (multiple bands)
Vinylic C-H StretchAlkene (=C-H)3100 - 3000Medium
Vinylic C-H BendAlkene (=C-H)1000 - 650Medium to Strong

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. openstax.org It is highly effective for determining the purity of dimethyl muconate samples and for separating and identifying its different isomers.

In a GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity on a long capillary column (the GC component). oregonstate.edu The different isomers of dimethyl muconate will have slightly different retention times, allowing for their separation. After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecules into characteristic patterns. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, generating a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of trans,trans-dimethyl muconate shows a molecular ion peak [M]⁺ at m/z 170. vscht.cz A common fragmentation pathway for dimethyl muconates involves the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 139, or the loss of a methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z 111. vscht.czbhu.ac.in The fragment at m/z 111 is often the most abundant (the base peak). vscht.cz While the isomers will have the same molecular weight, their fragmentation patterns and relative abundances can show subtle differences, which, combined with their different GC retention times, allows for their confident identification and quantification. bhu.ac.in

m/z (Mass/Charge) Proposed Fragment Identity Isomer Relative Abundance (%)
170[M]⁺ (Molecular Ion)trans,trans17
139[M - •OCH₃]⁺trans,trans34
123[M - •OCH₃ - H₂O]⁺ or [M - •COOCH₃ + H₂]⁺trans,trans12
111[M - •COOCH₃]⁺trans,trans100 (Base Peak)
79[C₆H₇]⁺trans,trans13

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Microstructure Analysis involving Dimethyl Muconate Units

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization mass spectrometry technique ideal for the analysis of large molecules like synthetic polymers. pdx.edu It provides valuable information on polymer molecular weight distribution, repeating units, and, crucially, the structure of the end groups. msu.edu

When dimethyl muconate is used as a monomer in polymerization reactions, MALDI-TOF MS can be used to characterize the resulting polyesters or other polymers. In this technique, the polymer sample is co-crystallized with a large excess of a small, UV-absorbing matrix molecule (e.g., dithranol). pressbooks.pub A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules with it into the gas phase with minimal fragmentation. pdx.edu The ionized polymers then travel through a time-of-flight analyzer, and their mass is determined by their flight time.

The resulting spectrum shows a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer) and is separated from the next by the mass of the repeating monomer unit. Analysis of the precise mass of these peaks allows for the confirmation of the polymer's microstructure. For instance, in polyesters synthesized from a muconate derivative and a diol, the spectrum can reveal different polymer species, such as those with different end groups (e.g., ester/ester vs. ester/hydroxyl) or cyclic structures. pressbooks.pub This level of detail is critical for understanding polymerization mechanisms and controlling the final properties of the material.

Chromatographic Separation Techniques for Dimethyl Muconate Isomer Isolation and Purification

Chromatography encompasses a range of powerful separation techniques used for the isolation and purification of compounds from a mixture. sigmaaldrich.com For dimethyl muconate, these techniques are essential for separating the cis,trans isomer from the cis,cis and trans,trans forms, which often arise together during synthesis and isomerization reactions.

Crystallization: This is a fundamental purification technique. The different geometric isomers of dimethyl muconate have different physical properties, including solubility in various solvents. This difference can be exploited for purification. For example, trans,trans-dimethyl muconate can be selectively precipitated from a methanolic solution of a crude isomer mixture upon cooling, owing to its higher symmetry and lower solubility compared to the other isomers. pressbooks.pub

Column Chromatography: This is a versatile technique where the isomer mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). docbrown.info A solvent or solvent mixture (the mobile phase) is used to elute the compounds. Separation occurs because the different isomers interact with the stationary phase to varying degrees based on their polarity and shape. The less polar isomers typically travel through the column faster, allowing for the collection of pure fractions of each isomer.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are advanced forms of column chromatography that use high pressure to pass the mobile phase through a column with very small particles, leading to high resolution and rapid separations. Reversed-phase HPLC/UHPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like a methanol (B129727)/water or acetonitrile/water gradient), is particularly effective for separating the dimethyl muconate isomers. A Diode Array Detector (DAD) can be used to monitor the elution, providing UV-Vis spectra for each separated peak to aid in identification. This method is highly suitable for both analytical quantification and preparative isolation of the isomers.

Theoretical and Computational Chemistry Studies of Dimethyl Muconate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Dimethyl Muconate

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemrevlett.comwpmucdn.comcmu.edu It is widely applied to predict molecular geometries, energies, and other properties, offering a balance between accuracy and computational cost. wpmucdn.comcmu.edu In the context of dimethyl muconate, DFT calculations are crucial for understanding the relationship between its structure and chemical reactivity. researchgate.netnih.govsemanticscholar.org

DFT studies can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally implies higher reactivity. semanticscholar.org These calculations help identify the most likely sites for nucleophilic or electrophilic attack, providing a theoretical foundation for its reaction chemistry. researchgate.net

Dimethyl muconate exists as three primary geometric isomers: cis,cis, cis,trans, and trans,trans. Each of these isomers can adopt various conformations due to rotation around its single bonds. Conformational analysis using DFT is employed to identify the most stable three-dimensional arrangements (conformers) for each isomer and to determine the energy differences between them. nih.govnih.gov

The process involves optimizing the geometry of various possible conformers and calculating their corresponding electronic energies. The conformer with the lowest energy is the most stable. This analysis is critical because the reactivity and physical properties of the isomers are highly dependent on their preferred conformations. For instance, the planarity of the conjugated diene system is a key factor in reactions like the Diels-Alder cycloaddition, where the trans,trans-isomer is particularly active. researchgate.net DFT calculations can quantify the energy barriers to rotation around the single bonds, providing insight into the flexibility of the molecule and the accessibility of reactive conformations. nih.gov

Below is a representative data table illustrating the type of information obtained from a DFT-based conformational analysis of dimethyl muconate isomers. The values are hypothetical but reflect the expected trends where the trans,trans isomer is generally the most thermodynamically stable.

IsomerConformationRelative Energy (kJ/mol)Key Dihedral Angle (C-C-C-C)Computational Method
trans,trans-Dimethyl MuconatePlanar (s-trans)0.00180°B3LYP/6-311+G(d,p)
trans,trans-Dimethyl MuconateTwisted15.2~90°B3LYP/6-311+G(d,p)
cis,trans-Dimethyl MuconatePlanar8.5180°B3LYP/6-311+G(d,p)
cis,cis-Dimethyl MuconatePlanar12.3180°B3LYP/6-311+G(d,p)

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, which allows for the prediction of reaction pathways and the identification of high-energy transition states. researchgate.netrsc.org A key transformation of dimethyl muconate is the isomerization of the biologically produced cis,cis isomer into the industrially valuable trans,trans form. researchgate.netnih.gov

Computational studies have investigated the mechanism of iodine-catalyzed isomerization of cis,cis-dimethyl muconate (ccDMM) to trans,trans-dimethyl muconate (ttDMM). researchgate.netnih.gov DFT calculations were used to explore the reaction mechanism, identifying unique regiochemical factors arising from the various ways the halogen catalyst can coordinate with the diene system. researchgate.netnih.gov The calculations can model different proposed pathways, such as those involving the association of a single radical iodine atom to catalyze the sequential isomerization to the cis,trans and then the trans,trans isomer, or the simultaneous association of two iodine atoms to allow for direct conversion from the cis,cis to the trans,trans form. uhasselt.be

By calculating the energies of reactants, intermediates, products, and transition states, DFT can determine the activation energy for each step of the proposed mechanism. researchgate.net This information is vital for understanding which reaction pathways are energetically favorable and for explaining the efficiency of catalysts like iodine in promoting the isomerization. researchgate.netnih.gov

Application of Transition State Theory (TST) in Kinetic Modeling of Dimethyl Muconate Reactions

Transition State Theory (TST) is a fundamental theory in chemical kinetics that explains the reaction rates of elementary chemical reactions. wikipedia.orglibretexts.org It assumes a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.org TST provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state.

In the study of dimethyl muconate isomerization, TST is applied in conjunction with the energetic data obtained from DFT calculations. researchgate.netnih.gov Once the transition state structure and its energy have been identified on the potential energy surface, TST can be used to estimate the reaction rate constant. libretexts.org This approach has been successfully used to model the kinetics of the iodine-catalyzed isomerization of dimethyl muconate, with findings showing that photodissociated iodine significantly reduces the reaction barrier. researchgate.netnih.gov

The Eyring equation, a central result of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). wikipedia.org This allows for a direct link between the computationally determined energy barriers and the experimentally observable reaction rates. Kinetic modeling based on TST can help predict how reaction conditions, such as temperature and catalyst concentration, will affect the yield and selectivity of the desired trans,trans isomer.

The following table presents hypothetical kinetic data for the isomerization of dimethyl muconate, as would be derived from TST calculations.

Reaction StepCatalystCalculated ΔG‡ (kJ/mol)Calculated Rate Constant (s⁻¹) at 298 KTheory Level
cis,ciscis,transNone1201.5 x 10⁻¹²DFT/TST
cis,ciscis,transIodine752.1 x 10⁻⁴DFT/TST
cis,transtrans,transNone1123.3 x 10⁻¹¹DFT/TST
cis,transtrans,transIodine701.8 x 10⁻³DFT/TST

Molecular Dynamics Simulations for Understanding Solvent Interactions with Dimethyl Muconate

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. dovepress.comresearchgate.net This technique is particularly well-suited for investigating the behavior of molecules in the liquid phase and for understanding the explicit role of solvent molecules in chemical processes. researchgate.netnih.govresearchgate.net

For the isomerization of dimethyl muconate, experimental studies have shown that the choice of solvent is critical for achieving rapid reaction kinetics. researchgate.netnih.gov MD simulations can provide a molecular-level explanation for these observations. By simulating dimethyl muconate and the iodine catalyst in a box of explicit solvent molecules (such as methanol), researchers can observe and analyze the specific interactions that occur. rsc.org

These simulations can reveal how solvent molecules arrange themselves around the dimethyl muconate isomers (the solvation shell), how they interact with the iodine catalyst, and how these interactions influence the reaction. researchgate.net For example, MD simulations could be used to investigate the hypothesis that solvent complexation with iodine plays a key role in the catalytic cycle. researchgate.netnih.gov The simulations can also provide insights into how the solvent affects the stability of different conformers and the transition state, thereby influencing the reaction rate. researchgate.net Analyzing properties like radial distribution functions and hydrogen bond dynamics from the simulation trajectory can quantify the strength and nature of these crucial solvent-solute interactions. mdpi.com

Advanced Applications of Dimethyl Cis,trans Muconate As a Chemical Intermediate

Precursor for High-Value Monomers and Polymeric Materials

Dimethyl cis,trans-muconate (B1242550) serves as a valuable starting material for a variety of monomers and polymers, offering a renewable alternative to petroleum-based feedstocks. Its ability to undergo polymerization and be chemically converted into other key monomers makes it a central molecule in the bio-based economy.

Synthesis of Unsaturated Polyesters and Copolyesters Incorporating Dimethyl Muconate Units

Dimethyl cis,trans-muconate can be used in the synthesis of unsaturated polyesters and copolyesters through polycondensation reactions with various diols. mdpi.comrug.nl The presence of double bonds in the muconate backbone of the resulting polymers allows for subsequent cross-linking or functionalization, making them suitable for applications such as thermosetting resins and photosensitive coatings. mdpi.comrug.nl

Enzymatic polymerization, utilizing lipases such as Candida antarctica Lipase (B570770) B (CALB), offers a green and efficient method for producing these polyesters under mild conditions, minimizing side reactions like isomerization or cross-linking of the double bonds. mdpi.com Research has demonstrated the successful synthesis of a range of unsaturated polyesters by reacting dimethyl muconate isomers with different aliphatic diols. mdpi.com The properties of these polyesters, such as their thermal stability and molecular weight, can be tuned by varying the diol used in the polymerization. mdpi.com For instance, enzymatic polymerization of this compound has been shown to yield oligomers or low-molecular-weight polymers. mdpi.com

MonomerDiolPolymerization MethodResulting PolymerPotential Applications
This compoundAliphatic diolsEnzymatic PolycondensationUnsaturated PolyestersThermosetting resins, Photosensitive coatings
Dimethyl cis,cis-muconate (B1241781)1,4-ButanediolCondensation PolymerizationPoly(butylene succinate-co-muconate)Thermoset composites

Formation of Renewable Terephthalates (e.g., Dimethyl Terephthalate) from Dimethyl Muconate

A significant application of dimethyl muconate is its conversion to dimethyl terephthalate (B1205515) (DMT), a key monomer in the production of polyethylene (B3416737) terephthalate (PET). osti.govtechnologypublisher.com This transformation provides a pathway to produce bio-based PET, reducing the reliance on petroleum-derived p-xylene. osti.gov The process typically involves a two-step reaction: a Diels-Alder cycloaddition of dimethyl muconate with a dienophile like ethylene, followed by a dehydrogenation (aromatization) step. osti.gov

The trans,trans-isomer of dimethyl muconate is crucial for an efficient Diels-Alder reaction with ethylene to produce the precursor to DMT. osti.gov Research has shown that this cycloaddition can proceed with high conversion and yield in various solvents, with methanol (B129727) and tetrahydrofuran being particularly effective. osti.gov The subsequent aromatization of the resulting 1,4-bis(carbomethoxy)cyclohexene to DMT can be achieved using a palladium on carbon (Pd/C) catalyst. osti.gov This route presents a promising method for the production of renewable terephthalates from a biomass-derived starting material. osti.gov

Development of Thermoset Composites Utilizing Dimethyl Muconate Derivatives

The unsaturation present in polymers derived from dimethyl muconate can be exploited to create thermoset composites. By incorporating dimethyl muconate into a polyester (B1180765) backbone, such as in poly(butylene succinate-co-muconate), a low-molecular-weight resin can be produced. acs.orgnrel.gov This resin can then be mixed with a cross-linking agent, like styrene, and infused into a reinforcing material, such as a woven glass mat. acs.orgnrel.gov

Upon thermal initiation, the mixture undergoes polymerization, resulting in a rigid thermoset composite. acs.orgnrel.gov Prototypical fiberglass panels produced through this method have demonstrated impressive mechanical properties, with shear moduli comparable to those of commercial composites. acs.orgnrel.gov The incorporation of muconic acid units has been shown to increase the glass transition temperature of the resulting polymer, which in turn improves the properties of the final composite material. acs.orgnrel.gov

Role in the Production of Bio-Based Polymer Building Blocks

Muconic acid and its esters, including this compound, are recognized as highly versatile platform chemicals that can serve as foundational building blocks for a wide array of bio-based polymers. chemrxiv.orgresearchgate.net These molecules can be derived from renewable resources like sugars and lignin, offering a sustainable alternative to conventional monomers. mdpi.comchemrxiv.org

The presence of both carboxylic acid functionalities (or their ester derivatives) and conjugated double bonds allows for diverse polymerization strategies, including polycondensation and radical chain-growth polymerization. chemrxiv.org This versatility enables the synthesis of polymers with structures and properties analogous to well-established petroleum-based materials like polyacrylates. chemrxiv.orgrsc.org Consequently, polymuconates are being explored as potential bio-based substitutes for these widely used polymers. chemrxiv.orgrsc.org The retained double bond in each repeating unit of the polymer backbone also opens up possibilities for post-polymerization modification, allowing for the fine-tuning of material properties for specific applications. chemrxiv.org

Research into Chemical Synthesis Pathways for Diverse Derivatives (e.g., in fields such as pharmaceuticals and agrochemicals)

Muconic acid is recognized as a valuable precursor for the synthesis of a variety of specialty chemicals, including those with applications in the pharmaceutical and agrochemical industries. nih.govresearchgate.netnih.gov The reactive nature of its dicarboxylic acid groups and conjugated double bonds makes it an attractive starting material for creating complex molecules. researchgate.net While much of the research has focused on its use in polymer production, its potential as a building block for fine chemicals is an active area of investigation.

The conversion of muconic acid into its ester derivatives, such as dimethyl muconate, can be an important step in these synthetic pathways, as it modifies the solubility and reactivity of the molecule. google.com Although specific, commercially available drugs or pesticides directly derived from this compound are not widely documented in the public domain, the general classification of muconic acid as a platform chemical for such applications suggests ongoing research and development in this area. nih.govresearchgate.net

Biotechnological Methods Research for Environmental Remediation (e.g., degradation studies of dimethyl muconate by microorganisms)

The bioremediation of environments contaminated with aromatic compounds is a significant area of research, and the microbial degradation pathways of these pollutants often involve muconic acid as a key intermediate. nih.govnih.govunesp.br Various microorganisms, including bacteria from the genera Pseudomonas, Sphingomonas, and Rhodococcus, possess the enzymatic machinery to break down complex aromatic hydrocarbons into simpler, less toxic substances, with muconic acid and its derivatives being central to these metabolic routes. nih.govnih.gov

While many studies have focused on the production of muconic acid from aromatic pollutants as a valorization strategy, there is also interest in the complete mineralization of these compounds for environmental cleanup. frontiersin.orgepa.gov The degradation of aromatic esters, which are structurally related to dimethyl muconate, is a known microbial process. epa.gov Although specific studies focusing solely on the degradation of this compound for environmental remediation are not abundant, the existing knowledge of aromatic catabolism suggests that microorganisms capable of degrading similar structures could be harnessed for this purpose. nih.govunesp.br The use of microbial consortia in treating industrial effluents containing a mix of organic pollutants, including phthalate esters, demonstrates the potential for biological treatment systems to handle such compounds. epa.govmdpi.com

Green Chemistry and Sustainability Innovations in Dimethyl Muconate Research

Development of Eco-Friendly Synthesis Strategies for Dimethyl Muconates

Traditional chemical synthesis often relies on harsh conditions and toxic reagents. In contrast, green synthesis strategies for dimethyl muconates focus on milder reaction conditions, renewable solvents, and efficient catalysis. One common approach involves the direct esterification of muconic acid, which itself can be renewably sourced.

A typical eco-friendly synthesis involves suspending cis,cis-muconic acid in methanol (B129727) with a catalytic amount of sulfuric acid and refluxing the mixture. mdpi.com This method can produce a racemic mixture of dimethyl muconate isomers with high yields. mdpi.com Further isomerization to the desired trans,trans-dimethyl muconate can be achieved using a catalytic amount of iodine while refluxing in methanol. mdpi.com This process allows for the precipitation of the trans,trans isomer upon cooling, facilitating its separation. mdpi.com

Parameter Value Reference
Starting Materialcis,cis-Muconic acid mdpi.com
SolventMethanol mdpi.com
Catalyst (Esterification)Sulfuric acid (catalytic amount) mdpi.com
Reaction Condition (Esterification)Reflux for 18 hours mdpi.com
Yield (Racemic Mixture)90% mdpi.com
Catalyst (Isomerization)Iodine (catalytic amount) mdpi.com
Reaction Condition (Isomerization)Reflux for 64 hours mdpi.com

Utilization of Renewable Bio-Based Feedstocks (e.g., Sugars, Lignin-derived Compounds) for Dimethyl Muconate Production

The sustainability of dimethyl muconate is fundamentally linked to the production of its precursor, muconic acid, from renewable resources. Significant advancements have been made in engineering microorganisms to produce muconic acid from various bio-based feedstocks, including sugars and aromatic compounds derived from lignin. nih.govnih.govrsc.org

Sugars: Engineered strains of bacteria, such as Pseudomonas putida KT2440, have been developed to convert glucose and xylose into cis,cis-muconic acid. nrel.govnih.gov Metabolic engineering strategies have focused on optimizing pathways and overcoming bottlenecks, such as the accumulation of intermediates like 2-ketogluconate. nih.gov By deleting the glucose dehydrogenase gene (gcd) and implementing adaptive laboratory evolution, researchers have significantly improved muconate titers and productivity from glucose. nih.gov In fed-batch bioreactor conditions, an engineered P. putida strain achieved a muconate titer of 22.0 g/L from glucose. nih.gov Further process development using corn stover-derived sugars has demonstrated the potential for producing muconic acid from lignocellulosic biomass at scale. nrel.gov

Lignin-derived Compounds: Lignin, a major component of biomass, is a rich source of aromatic compounds that can be converted to muconic acid. nih.govrsc.org Engineered microbes can metabolize lignin-derived monomers like p-coumarate and ferulate into muconic acid. nih.govrsc.org Overcoming metabolic bottlenecks, such as the activity of protocatechuate (PCA) decarboxylase, has been crucial for enhancing production. nih.govnih.gov By co-expressing proteins that enhance PCA decarboxylase activity, researchers have increased muconate titers from p-coumarate to over 15 g/L in bioreactor experiments. nih.gov

Feedstock Microorganism Titer (g/L) Productivity (g/L/h) Yield (mol/mol) Reference
GlucosePseudomonas putida KT2440 (engineered)22.00.2135.6% nih.gov
Glucose & XylosePseudomonas putida KT2440 (engineered)47.20.490.50 C-mol/C-mol nrel.gov
p-CoumaratePseudomonas putida KT2440 (engineered)>15Not specifiedNot specified nih.gov

Enzymatic Approaches for Sustainable Polymer Production from Dimethyl Muconate Derivatives

Enzymatic polymerization presents a green alternative to conventional metal-catalyzed methods, which often require high temperatures and can lead to side reactions. mdpi.comresearchgate.net Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been effectively used to catalyze the polycondensation of dimethyl muconate with various diols to produce unsaturated polyesters. mdpi.comresearchgate.net

This enzymatic approach is attractive because it proceeds under mild conditions and minimizes undesirable side reactions such as isomerization, saturation, or radical cross-linking. mdpi.com The resulting polyesters retain their alkene functionality, which is valuable for subsequent modifications, cross-linking, or functionalization. mdpi.comnih.gov This controlled polymerization allows for the creation of well-defined polymer structures with excellent thermal stabilities. mdpi.comnih.gov The design of unsaturated aliphatic (co)polyester systems based on different isomers of diester-modified muconic acid has been successfully demonstrated using CALB. researchgate.net

Strategies for Minimizing Undesired Side Reactions and Improving Reaction Selectivity for Dimethyl Muconate Isomers

Controlling the isomeric form of dimethyl muconate is crucial as different isomers can impart distinct properties to the resulting polymers. The cis,trans-isomer, for instance, has shown higher selectivity in the synthesis of unsaturated polymers. researchgate.net Isomerization can be influenced by factors such as solvents, temperature, and catalysts.

Iodine-catalyzed isomerization has been shown to be an effective method for converting a racemic mixture of dimethyl muconates to the trans,trans isomer. mdpi.com The reaction is typically carried out in methanol at reflux, and the desired isomer precipitates out upon cooling, which simplifies the purification process. mdpi.com

Research has also explored solvent-driven isomerization. For example, the isomerization of cis,cis-muconic acid to the cis,trans form can occur in water at specific pH values and temperatures. uhasselt.be Understanding the reaction mechanisms in different solvents, such as dimethyl sulfoxide (B87167) (DMSO), is key to developing processes with high selectivity towards the desired isomer while minimizing the formation of side products like muconolactone. researchgate.net

Q & A

Q. How can interdisciplinary approaches resolve challenges in scaling up this compound production for polymer research?

  • Methodology :
  • Collaborate with process engineers to design continuous-flow reactors, optimizing residence time and mixing efficiency.
  • Partner with material scientists to characterize polymer properties (e.g., tensile strength, thermal stability) using DSC and TGA.
  • Apply Life Cycle Assessment (LCA) to evaluate environmental impacts of scaled synthesis .

Addressing Data Contradictions & Methodological Pitfalls

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound synthesis?

  • Methodology :
  • Compare catalyst preparation methods (e.g., calcination temperature, support material) across studies.
  • Replicate experiments using standardized protocols (e.g., ASTM guidelines) and share raw data via repositories for cross-validation.
  • Use sensitivity analysis to identify variables (e.g., moisture content) causing variability .

Q. What strategies mitigate biases in interpreting spectroscopic data for isomer identification?

  • Methodology :
  • Implement double-blind analysis, where spectroscopists are unaware of sample identities.
  • Validate assignments using 2D NMR techniques (e.g., COSY, HSQC) and reference spectra from authenticated standards .

Tables for Key Methodological Comparisons

Parameter HPLC GC-MS NMR
Isomer Resolution High (chiral columns)Moderate (derivatization needed)High (dihedral angle analysis)
LOD 0.1 µg/mL0.05 µg/mL1 µg/mL
Sample Prep Minimal (filtering)Derivatization requiredDeuterated solvent
Cost $$$$$$$$$
Table 1: Comparison of analytical techniques for isomer-specific analysis .

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